![molecular formula C8H14N2O B1379560 Octahydrocyclopenta[c]pyrrole-1-carboxamide CAS No. 1594674-13-1](/img/structure/B1379560.png)

Octahydrocyclopenta[c]pyrrole-1-carboxamide

説明

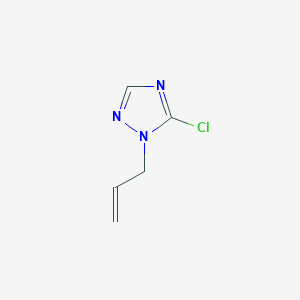

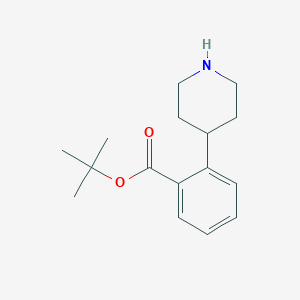

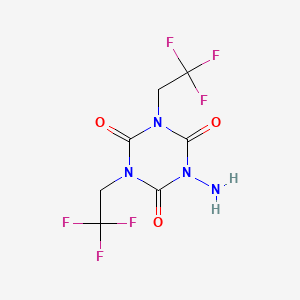

Octahydrocyclopenta[c]pyrrole-1-carboxamide is a chemical compound with the molecular formula C8H14N2O . It contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The Octahydrocyclopenta[c]pyrrole-1-carboxamide molecule contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrole-1-carboxamide has a molecular formula of C8H14N2O, an average mass of 154.210 Da, and a monoisotopic mass of 154.110611 Da . It contains a total of 25 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .科学的研究の応用

Cognitive Deficits in Schizophrenia

Octahydrocyclopenta[c]pyrrole-1-carboxamide derivatives have shown promise in treating cognitive deficits in schizophrenia. For instance, a study identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent and selective alpha7 nicotinic acetylcholine receptor agonist. This compound demonstrated potential in improving cognitive performance and auditory sensory gating in schizophrenia models (Wishka et al., 2006).

Drug Discovery and Synthesis

The compound has been involved in drug discovery programs, leading to the synthesis of novel structures like 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and various bicyclic analogues. This synthesis, which is largely novel, involves standard procedures such as SNAr, borylation, C–C cross couplings, and hydrolysis (Howells et al., 2022).

Selective Synthesis Techniques

Selective synthesis techniques have been developed for octahydrocyclopenta[b]pyrroles, showcasing the compound's versatility in creating different isomers and derivatives through controlled reactions (Ney & Wolfe, 2005).

Enantioselective Synthesis

Enantioselective synthesis methods have been applied to octahydrocyclopenta[c]pyrrole derivatives, such as the synthesis of an optically active hexahydrocyclopenta[c]pyridine derivative with a quaternary stereocenter. This process involves a series of reactions including Pd-catalyzed asymmetric allylic alkylation and Fischer indolization, demonstrating the compound's potential as a versatile scaffold for various transformations (Wachtendorf et al., 2018).

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of octahydrocyclopenta[c]pyrrole derivatives. Tetracyclic indole derivatives, for example, showed promising results in rat maximal electroshock tests for anticonvulsant activity (Stanton & Ackerman, 1983).

作用機序

Target of Action

Octahydrocyclopenta[c]pyrrole-1-carboxamide is a potent inhibitor of the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation and is considered a promising antiplatelet target .

Mode of Action

The compound interacts with PAR1, inhibiting its function . PAR1 is a serine protease enzyme, essential for viral replication, and serves to cleave the virally encoded polyprotein into mature proteins . By inhibiting PAR1, Octahydrocyclopenta[c]pyrrole-1-carboxamide prevents the maturation of these proteins, thereby disrupting the replication of the virus .

Biochemical Pathways

The inhibition of PAR1 disrupts the normal biochemical pathways of the virus. The virally encoded polyprotein cannot be cleaved into its mature forms, which are necessary for the virus to replicate . This disruption of the viral life cycle prevents the virus from spreading and causing further infection .

Result of Action

The primary result of Octahydrocyclopenta[c]pyrrole-1-carboxamide’s action is the inhibition of viral replication. By preventing the maturation of viral proteins, the compound disrupts the viral life cycle and prevents the virus from spreading . This can lead to a reduction in viral load and potentially the alleviation of symptoms associated with the viral infection .

特性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIODGZZEANQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(C2C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

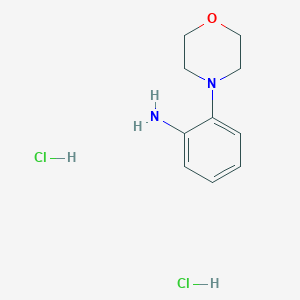

![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)

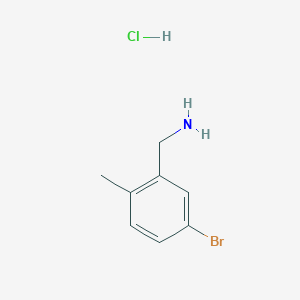

![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)

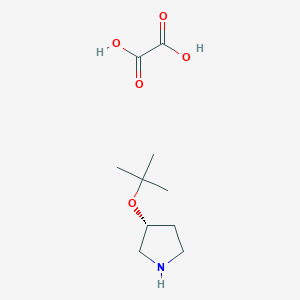

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)